molecular formula C18H15ClN2O4S B2850817 (Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-13-3

(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2850817
CAS RN: 897734-13-3
M. Wt: 390.84
InChI Key: BXVRWZYWJHLNCP-ZZEZOPTASA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, an acetyl group, and a benzo[d]thiazol group . The presence of these groups suggests that the compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving acylation, imination, and condensation . The exact method would depend on the starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups . These groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. These could include substitution reactions (due to the presence of the chloro group), as well as reactions involving the acetyl and imino groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar and nonpolar groups, the size and shape of the molecule, and the presence of any charge .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry or materials science .

properties

IUPAC Name

methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S/c1-24-17(23)10-21-14-4-2-3-5-15(14)26-18(21)20-16(22)11-25-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVRWZYWJHLNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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